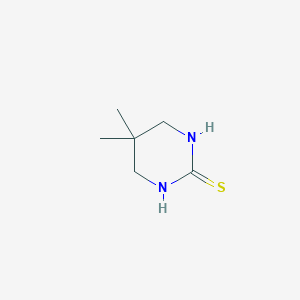
5,5-dimethyltetrahydropyrimidine-2(1H)-thione
Übersicht
Beschreibung
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione, also known as DMTHPT, is a small molecule found in some plants and fungi. It is a heterocyclic compound composed of four nitrogen atoms, two sulfur atoms, and one carbon atom. It has been found to possess a variety of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties. DMTHPT has been studied extensively in recent years, and its potential applications in medicine, biotechnology, and other fields are now being explored.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Synthesis
5,5-Dimethyltetrahydropyrimidine-2(1H)-thione serves as a precursor in various chemical reactions, particularly in the synthesis of cyclic and bicyclic products. Its reactivity with α-halocarboxylic acids and their esters leads to the formation of compounds with potential applications in medicinal chemistry and material sciences. Alkylation reactions of this compound result in the generation of “open” S-carboxymethyl derivatives, highlighting its utility in creating structurally diverse molecules (Kushakova, Yulisova, Ramsh, & Garabadgiu, 2006).
Coordination Chemistry and Complex Formation
The compound plays a significant role in coordination chemistry, demonstrated by its interaction with organotin(IV) and copper(I) complexes. Studies reveal that this compound acts as an ambidentate ligand, forming complexes with metal ions. These complexes are characterized by N,S-coordination, which is pivotal in understanding the ligand’s behavior in the presence of various metals and could be beneficial in catalysis and materials science research (Fernandes, Lang, López, & Sousa, 2002).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of this compound derivatives offers insights into their molecular properties. X-ray crystallography and various spectroscopic methods such as NMR and IR have been utilized to elucidate the structural aspects of these derivatives, contributing significantly to the field of crystallography and molecular spectroscopy. These studies not only enhance our understanding of the molecular geometry and electronic structure but also assist in the design of novel compounds with desired physical and chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).
Photophysical Properties
Investigations into the photophysical properties of this compound derivatives have revealed their potential in the development of luminescent materials. The study of heteroleptic copper(I) halide complexes containing this compound as a ligand has shown strong emissive properties in the solid state at ambient temperature. Such materials are of great interest for applications in lighting, display technologies, and as sensors (Aslanidis, Cox, & Tsipis, 2010).
Wirkmechanismus
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown activity against various targets including fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Related compounds have been shown to impact pathways such as the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3-diazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZDJBZXJJJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=S)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397604 | |
| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82175-38-0 | |
| Record name | 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers regarding 5,5-dimethyltetrahydropyrimidine-2(1H)-thione?
A1: The research papers primarily focus on the alkylation reactions of this compound with α‐halocarboxylic acids and their esters. The studies investigate the reaction conditions, product yields, and the influence of different substituents on the reaction outcome [, ].
Q2: Are there any insights provided on the regioselectivity of the alkylation reaction with this compound?
A2: Yes, the research delves into the regioselectivity of alkylation, indicating a preference for alkylation at the sulfur atom of the thione group in this compound when reacted with α‐halocarboxylic acids and their esters [, ]. The studies explore the factors influencing this selectivity and the potential for obtaining specific alkylation products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)
![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)




![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)






